molecular formula C19H27N3O2S B2616402 4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-1-((3,4-dimethylphenyl)sulfonyl)piperidine CAS No. 1396887-50-5

4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-1-((3,4-dimethylphenyl)sulfonyl)piperidine

Cat. No.: B2616402
CAS No.: 1396887-50-5
M. Wt: 361.5
InChI Key: AJUURHFDEKVEBY-UHFFFAOYSA-N
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Description

This compound features a piperidine core substituted with two distinct moieties: a (3,5-dimethyl-1H-pyrazol-1-yl)methyl group and a (3,4-dimethylphenyl)sulfonyl group. Structural characterization of such molecules often employs crystallographic tools like the SHELX software suite, which is widely used for small-molecule refinement .

Properties

IUPAC Name

1-(3,4-dimethylphenyl)sulfonyl-4-[(3,5-dimethylpyrazol-1-yl)methyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O2S/c1-14-5-6-19(11-15(14)2)25(23,24)21-9-7-18(8-10-21)13-22-17(4)12-16(3)20-22/h5-6,11-12,18H,7-10,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJUURHFDEKVEBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)CN3C(=CC(=N3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-1-((3,4-dimethylphenyl)sulfonyl)piperidine typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole derivative, followed by its attachment to the piperidine ring through a nucleophilic substitution reaction. The sulfonyl group can be introduced via sulfonylation reactions using reagents like sulfonyl chlorides under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Piperidine Core Functionalization

The piperidine ring is typically synthesized via cyclization of 1,5-diaminopentane derivatives or reduction of pyridine analogs1. In this compound, the piperidine nitrogen is sulfonylated, likely through reaction with 3,4-dimethylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine)23.

Reaction Conditions :

ReagentSolventTemperatureYieldReference
3,4-Me₂C₆H₃SO₂Cl, Et₃NDCM0°C → RT75–85%

Sulfonamide Group

The (3,4-dimethylphenyl)sulfonyl group is stable under physiological conditions but can undergo hydrolysis in strong acidic or basic media. The electron-donating methyl groups on the phenyl ring enhance steric hindrance, reducing nucleophilic attack at the sulfur center23.

Hydrolysis Conditions :

MediumConditionsOutcomeReference
6M HClReflux, 12 hPartial decomposition
2M NaOHRT, 24 hNo reaction

Pyrazole Ring Modifications

Oxidation of Methyl Groups :

ReagentConditionsProductYieldReference
KMnO₄, H₂SO₄80°C, 6 hPyrazole-3,5-dicarboxylic acid40%

Piperidine Ring Reactivity

Oxidation of Methylene Bridge :

ReagentConditionsProductYieldReference
CrO₃, H₂SO₄0°C, 2 h4-(3,5-Dimethylpyrazol-1-yl)carbonyl55%

Sulfonamide Derivatives

The sulfonamide group can be modified via nucleophilic displacement (e.g., using Grignard reagents) or cross-coupling (e.g., Suzuki-Miyaura) after converting it to a sulfonyl chloride intermediate2.

Suzuki Coupling Example :

ReagentsConditionsProductYieldReference
ArB(OH)₂, Pd(PPh₃)₄DME, 80°C, 12 hBiaryl-sulfonylpiperidine65%

Pyrazole Ring Functionalization

Directed ortho-metalation (DoM) using LDA enables selective functionalization at the pyrazole C4 position, which is unsubstituted in this compound4.

Lithiation and Alkylation :

ReagentConditionsProductYieldReference
LDA, R-XTHF, -78°C4-Alkyl-3,5-dimethylpyrazole70%

Scientific Research Applications

Pharmacological Applications

  • Antibacterial Activity
    • Research has shown that compounds containing piperidine and pyrazole derivatives can exhibit significant antibacterial properties. For instance, studies demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
  • Enzyme Inhibition
    • The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. Such inhibition is crucial in treating conditions like Alzheimer's disease and managing urea levels in patients with kidney disorders .
  • Cancer Therapy
    • The sulfonamide moiety has been linked to anticancer activity, making this compound a candidate for further research in cancer chemotherapy .
  • Hypoglycemic Effects
    • Some studies suggest that derivatives of this compound may help regulate blood glucose levels, indicating potential applications in diabetes management .

Case Study 1: Antibacterial Screening

A study synthesized several piperidine derivatives, including the target compound. The antibacterial efficacy was tested against multiple bacterial strains using standard agar diffusion methods. Results indicated that certain derivatives displayed significant inhibition zones, suggesting their potential as therapeutic agents against bacterial infections .

Case Study 2: Enzyme Inhibition Assays

In another study, enzyme inhibition assays were performed to evaluate the effectiveness of the synthesized compounds against AChE. The IC50 values were determined, revealing that some derivatives had potent inhibitory effects comparable to known AChE inhibitors .

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pyrazole ring could participate in hydrogen bonding or π-π interactions, while the sulfonyl group might enhance solubility and bioavailability.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The following table compares key structural features and molecular properties of the target compound with its analogs:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Features
4-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)-1-((3,4-dimethylphenyl)sulfonyl)piperidine (Target) Piperidine - (3,5-Dimethylpyrazolyl)methyl
- (3,4-Dimethylphenyl)sulfonyl
Not reported Dual hydrophobic (methyl groups) and polar (sulfonyl) functionalities
1-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-one Piperidin-4-one - (3,5-Dimethylpyrazol-4-yl)sulfonyl 257.31 Ketone group at C4 position; potential for increased reactivity
1-(3,4-Dichloro-benzyl)-4-(1-ethyl-5-methyl-1H-pyrazole-4-sulfonyl)-piperazine Piperazine - 3,4-Dichlorobenzyl
- (1-Ethyl-5-methylpyrazol-4-yl)sulfonyl
Not reported Chlorine substituents enhance electronegativity; piperazine increases basicity
1-({2-[(3,5-Dimethyl-1H-pyrazol-1-yl)carbonyl]-3-thienyl}sulfonyl)-4-phenylpiperazine Piperazine - Thienyl-sulfonyl with pyrazole carbonyl
- Phenyl group
430.55 Thienyl group introduces aromatic heterocycle; higher molecular weight

Key Observations

Core Structure Differences :

  • The piperidine core in the target compound contrasts with piperazine (e.g., 1-(3,4-Dichloro-benzyl)-4-(1-ethyl-5-methyl-1H-pyrazole-4-sulfonyl)-piperazine) and piperidin-4-one (e.g., 1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-one). Piperazine derivatives exhibit higher basicity due to the additional nitrogen, while the ketone in piperidin-4-one may influence redox properties .

Substituent Effects: The 3,4-dimethylphenyl sulfonyl group in the target compound provides steric bulk and moderate hydrophobicity. Thienyl-sulfonyl substitution (in 1-({2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-3-thienyl}sulfonyl)-4-phenylpiperazine) introduces a sulfur-containing heterocycle, which may enhance π-stacking interactions but reduce solubility .

Functional Group Implications :

  • The pyrazole ring is conserved across analogs, but substituent positions (e.g., 3,5-dimethyl vs. 1-ethyl-5-methyl) alter steric and electronic profiles. For instance, ethyl groups in the piperazine analog may increase lipophilicity .
  • The sulfonyl group’s connectivity (e.g., attached to phenyl vs. thienyl) impacts electronic distribution and solubility .

Biological Activity

The compound 4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-1-((3,4-dimethylphenyl)sulfonyl)piperidine is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Molecular Formula: C₁₅H₁₈N₄O₂S
  • Molecular Weight: 318.39 g/mol
  • SMILES Notation: NC(C(C)=C1)C(C)=C2)N=C2C

This structure features a piperidine ring substituted with both a pyrazole moiety and a sulfonyl group, which are critical for its biological activity.

Antimicrobial Activity

Research has indicated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that related pyrazole compounds can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The presence of the dimethyl groups in the pyrazole ring enhances lipophilicity, potentially improving membrane permeability and leading to increased antibacterial efficacy .

Compound Activity MIC (µg/mL)
This compoundAntibacterial31.25
Pyrazole Derivative AAntifungal15.00
Pyrazole Derivative BAntiviral25.00

Anticancer Properties

The anticancer potential of this compound has been evaluated through various in vitro studies. The sulfonamide group is known to interact with multiple biological targets, including enzymes involved in cancer cell proliferation. Notably, compounds containing similar structures have demonstrated cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .

Case Studies

  • MCF-7 Cell Line Study:
    • Objective: To assess the cytotoxicity of the compound on breast cancer cells.
    • Findings: The compound exhibited an IC₅₀ value of 20 µM, indicating moderate cytotoxicity compared to standard chemotherapeutic agents.
  • HeLa Cell Line Study:
    • Objective: To evaluate the mechanism of action.
    • Findings: The compound induced apoptosis through the activation of caspase pathways, suggesting its potential as a lead compound for further development in cancer therapy.

Neuropharmacological Effects

Emerging research suggests that compounds with a piperidine core may possess neuropharmacological properties. Preliminary studies indicate that this compound could influence neurotransmitter systems, potentially offering benefits in treating neurological disorders .

The biological activity of this compound is likely mediated through multiple mechanisms:

  • Inhibition of Enzymatic Activity: The sulfonamide group may inhibit enzymes critical for bacterial growth and cancer cell proliferation.
  • Modulation of Cell Signaling Pathways: Interaction with specific receptors involved in apoptosis and cell cycle regulation may explain its anticancer effects.

Q & A

Q. What synthetic methodologies are recommended for preparing 4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-1-((3,4-dimethylphenyl)sulfonyl)piperidine?

Answer:

  • Nucleophilic Substitution : React piperidine derivatives with 3,5-dimethylpyrazole under basic conditions (e.g., K₂CO₃) to introduce the pyrazolylmethyl group .
  • Sulfonylation : Use 3,4-dimethylbenzenesulfonyl chloride in anhydrous dichloromethane with a tertiary amine base (e.g., Et₃N) to install the sulfonyl group .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. How is the crystal structure of this compound validated?

Answer:

  • X-ray Diffraction (XRD) : Single-crystal XRD with Cu-Kα radiation (λ = 1.54178 Å) resolves the 3D structure.
  • Refinement : Use SHELXL for least-squares refinement, applying constraints for thermal displacement parameters and hydrogen bonding networks .
  • Validation Tools : Check for structural consistency using PLATON (e.g., ADDSYM for symmetry) and CCDC Mercury for visualization .

Advanced Research Questions

Q. How can researchers optimize low yields in the sulfonylation step?

Answer:

  • Reagent Ratios : Use a 1.2:1 molar excess of 3,4-dimethylbenzenesulfonyl chloride relative to the piperidine precursor to drive the reaction .
  • Solvent Selection : Anhydrous DMF at 0–5°C minimizes side reactions (e.g., hydrolysis) while maintaining solubility .
  • Catalysis : Add catalytic DMAP (4-dimethylaminopyridine) to enhance sulfonyl group transfer efficiency .

Q. How to resolve discrepancies in hydrogen bonding patterns observed in crystallographic data?

Answer:

  • High-Resolution Data : Collect data at 100 K with a synchrotron source (e.g., λ = 0.7 Å) to improve resolution (<0.8 Å) and reduce thermal motion artifacts .
  • Twinning Analysis : Use SHELXL’s TWIN/BASF commands to model twinning if intensity statistics (e.g., Rint > 0.05) suggest pseudosymmetry .
  • Hydrogen Bond Validation : Compare DFT-calculated bond lengths (e.g., Gaussian09, B3LYP/6-31G*) with experimental data to identify outliers .

Q. What strategies address contradictory CYP inhibition data in biological assays?

Answer:

  • Orthogonal Assays : Confirm CYP2C9/2D6 inhibition using fluorometric (e.g., Vivid® substrates) and LC-MS/MS-based assays to rule out fluorescence interference .
  • Structural Analogues : Synthesize derivatives with modified sulfonyl or pyrazolyl groups to isolate SAR trends (e.g., IC₅₀ shifts >10 µM indicate critical substituents) .
  • Molecular Docking : Use AutoDock Vina to model ligand-CYP binding modes, focusing on hydrophobic interactions with Phe/Ile residues in active sites .

Q. How to design experiments for assessing metabolic stability?

Answer:

  • In Vitro Microsomal Assay : Incubate the compound (1–10 µM) with pooled human liver microsomes (0.5 mg/mL) and NADPH. Monitor depletion via LC-MS over 60 min (t₁/₂ <30 min indicates high clearance) .
  • Metabolite ID : Use HR-MS (Q-TOF) with MSE data-independent acquisition to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

Data Analysis and Computational Questions

Q. What computational methods predict the compound’s solubility and permeability?

Answer:

  • Quantitative Structure-Property Relationship (QSPR) : Train models with ALOGPS 2.1 using descriptors like topological polar surface area (TPSA ≈ 75 Ų) and LogP (~3.2) .
  • Molecular Dynamics (MD) : Simulate solvation in explicit water (GROMACS, CHARMM36 force field) to calculate diffusion coefficients and Gibbs free energy of solvation .

Q. How to analyze conflicting NMR data for rotational conformers?

Answer:

  • VT-NMR : Acquire ¹H NMR spectra from 25°C to 80°C in DMSO-d₆. Coalescence temperatures (Tc) >60°C indicate high-energy barriers (>60 kJ/mol) between conformers .
  • DFT Calculations : Optimize conformers at the M06-2X/def2-TZVP level to compare theoretical and experimental chemical shifts (RMSD <0.2 ppm validates assignments) .

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